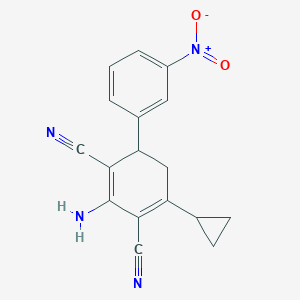![molecular formula C23H25FN2O3 B5199780 1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5199780.png)
1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide, also known as CPP-115, is a compound that belongs to the class of drugs called GABA aminotransferase inhibitors. It is a potent inhibitor of GABA aminotransferase, an enzyme that is responsible for the degradation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. CPP-115 has been shown to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide works by inhibiting the activity of GABA aminotransferase, an enzyme that is responsible for the degradation of GABA. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which can help to reduce anxiety, seizures, and other symptoms associated with neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce anxiety, seizures, and other symptoms associated with neurological and psychiatric disorders. It has also been shown to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide has several advantages for lab experiments. It is a potent inhibitor of GABA aminotransferase, which makes it useful for studying the role of GABA in the brain. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, there are some limitations to using this compound in lab experiments. It is a highly specific inhibitor of GABA aminotransferase, which means that it may not be useful for studying other enzymes or neurotransmitters in the brain. Additionally, its potency may make it difficult to determine the optimal concentration to use in experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide. One area of research is the development of more potent and selective inhibitors of GABA aminotransferase. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic use.
Synthesemethoden
1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide can be synthesized using a multi-step process that involves the reaction of a cyclobutylcarbonyl chloride with 4-(2-fluorophenoxy)aniline to form 1-(cyclobutylcarbonyl)-4-(2-fluorophenoxy)phenylpiperidine-4-carboxylic acid. This intermediate is then reacted with thionyl chloride and piperidine to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
1-(cyclobutylcarbonyl)-N-[4-(2-fluorophenoxy)phenyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to be effective in increasing the levels of GABA in the brain, which can help to reduce anxiety, seizures, and other symptoms associated with these disorders.
Eigenschaften
IUPAC Name |
1-(cyclobutanecarbonyl)-N-[4-(2-fluorophenoxy)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c24-20-6-1-2-7-21(20)29-19-10-8-18(9-11-19)25-22(27)16-12-14-26(15-13-16)23(28)17-4-3-5-17/h1-2,6-11,16-17H,3-5,12-15H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSGAZOAPAEQFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5199704.png)
![2-(ethylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B5199706.png)

![2-[2-(4-tert-butylcyclohexylidene)hydrazino]-2-oxo-N-(3-pyridinylmethyl)acetamide](/img/structure/B5199722.png)
![1-cyclopropyl-5-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)-2-piperidinone](/img/structure/B5199730.png)
![N~2~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5199748.png)
![1-[1-benzyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5199760.png)
![3-[3-(4-methoxyphenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5199761.png)
![1-[(1-{1-[(5-methyl-2-thienyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-4-piperidinol bis(trifluoroacetate) (salt)](/img/structure/B5199767.png)
![2-[(2,4-dinitrophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5199774.png)
![8-{[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]thio}quinoline](/img/structure/B5199785.png)

![6-bromo-1-[(5-bromo-2-propionylphenyl)amino]-2-ethoxy-2-methyl-1,2-dihydro-3H-indol-3-one](/img/structure/B5199796.png)
![3-fluoro-5-{[4-(1-methyl-6-oxo-1,6-dihydro-4-pyridazinyl)-1-piperazinyl]carbonyl}benzonitrile](/img/structure/B5199799.png)
